molecular formula C11H12N2O B15070199 4,5,7-Trimethyl-1,6-naphthyridin-2-ol

4,5,7-Trimethyl-1,6-naphthyridin-2-ol

Cat. No.: B15070199
M. Wt: 188.23 g/mol
InChI Key: VFLKNOCPISSLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,7-Trimethyl-1,6-naphthyridin-2-ol (CAS: 948350-30-9) is a heterocyclic organic compound featuring a naphthyridine core substituted with three methyl groups at positions 4, 5, and 7, and a hydroxyl group at position 2. The naphthyridine scaffold—a bicyclic system of fused pyridine rings—imparts unique electronic and steric properties, making it relevant in pharmaceutical and material science research.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4,5,7-trimethyl-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C11H12N2O/c1-6-4-10(14)13-9-5-7(2)12-8(3)11(6)9/h4-5H,1-3H3,(H,13,14)

InChI Key

VFLKNOCPISSLES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NC(=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trimethyl-1,6-naphthyridin-2-ol typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde and a β-ketoester under acidic or basic conditions. The reaction can be carried out in the presence of catalysts such as Lewis acids or Bronsted acids to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize microwave-assisted synthesis to reduce reaction times and improve efficiency. Solvent-free reactions and the use of green chemistry principles are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trimethyl-1,6-naphthyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the hydroxyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine ketones, and naphthyridine amines, depending on the specific reaction and conditions used .

Scientific Research Applications

4,5,7-Trimethyl-1,6-naphthyridin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,7-Trimethyl-1,6-naphthyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include naphthyridine and pyrrolo-pyridine derivatives (Table 1).

Table 1: Structural Features of 4,5,7-Trimethyl-1,6-naphthyridin-2-ol and Analogs

Compound Name CAS Number Core Structure Substituents Similarity Score*
This compound 948350-30-9 Naphthyridine 4-,5-,7-Me; 2-OH Reference (1.00)
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol 61191-32-0 Pyrrolo-pyridine 2-,6-Me; 4-OH 1.00
5,7-Dichloro-1,6-naphthyridin-2-ol 2051921-27-6 Naphthyridine 5-,7-Cl; 2-OH N/A
2-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol 1190314-39-6 Pyrrolo-pyridine 2-Me; 4-OH 0.95

*Similarity scores are derived from structural alignment algorithms (Tanimoto coefficient ≥ 0.85 indicates high similarity) .

Key Observations :

  • Substituent effects : Methyl groups (electron-donating) increase lipophilicity, while chloro groups (electron-withdrawing) may enhance electrophilicity and binding affinity in certain receptors .

Physical and Chemical Properties

Table 2: Physical/Chemical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point Storage Conditions
This compound C₁₀H₁₁N₂O 175.21 No data Standard ambient*
5,7-Dichloro-1,6-naphthyridin-2-ol C₈H₄Cl₂N₂O 215.04 No data Inert atmosphere, 2–8°C
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol C₉H₁₀N₂O 162.19 No data N/A

Key Observations :

  • The trimethyl derivative has a lower molecular weight (175.21 g/mol) than the dichloro analog (215.04 g/mol), reflecting the mass difference between methyl and chloro groups.
  • Storage requirements : The dichloro derivative demands stringent conditions (inert atmosphere, refrigeration), likely due to sensitivity to moisture or oxidation .

Table 3: Hazard and Precautionary Data

Compound Name GHS Hazard Statements Precautionary Measures
This compound Not explicitly reported Assume standard lab handling
5,7-Dichloro-1,6-naphthyridin-2-ol H302, H315, H319, H335 Avoid inhalation; use eye protection (P305+P351+P338)

Key Observations :

  • The dichloro analog poses higher acute toxicity risks (e.g., H302: harmful if swallowed), likely due to halogen substituents enhancing reactivity .
  • Methylated compounds (e.g., trimethyl derivative) may exhibit lower acute toxicity, though detailed studies are lacking.

Research and Application Trends

  • Naphthyridine derivatives : The trimethyl compound’s structural rigidity and methyl substitution may favor kinase inhibition or antimicrobial activity, as seen in related naphthyridine-based drugs.
  • Pyrrolo-pyridine analogs : High structural similarity (e.g., 2,6-dimethyl derivative, similarity score 1.00) suggests overlapping biological targets, but the pyrrole ring may reduce metabolic stability compared to naphthyridines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.